molecular formula C23H29N3O3 B2709588 N1-(3-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-45-0

N1-(3-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2709588
CAS RN: 955793-45-0
M. Wt: 395.503
InChI Key: LWRLNOQVFSZAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

A study explored the dopamine-like activity of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, demonstrating the potential of certain derivatives as dopamine agonists. The N-methyl derivative showed comparable potency to known dopamine-like agents, highlighting the significance of N-alkylation in enhancing pharmacological activity. This research suggests that modifications to the tetrahydroquinoline structure can influence dopamine receptor interaction, potentially making it relevant for conditions affected by dopamine dysregulation (Jacob et al., 1981).

Fluorescent Quinolinium Dyes

Another study focused on the development of new fluorescent dyes based on the quinoline structure, showcasing their application in particle sizing. These dyes, derived from the interaction of the quinoline base with various agents, displayed strong fluorescence across a broad pH range. Their binding to negatively charged colloidal particles and the determination of particle sizes using fluorescence anisotropy highlight the quinoline derivatives' utility in nanotechnology and biomedical imaging (Geddes et al., 2000).

Antibiotic Properties

Research on Janibacter limosus led to the discovery of helquinoline, a new tetrahydroquinoline antibiotic. This compound, identified through biological activity screening against bacteria and fungi, underscores the therapeutic potential of tetrahydroquinoline derivatives in combating microbial infections. The structural elucidation of helquinoline paves the way for further exploration of tetrahydroquinolines in antibiotic development (Asolkar et al., 2004).

Non-Systemic Bile Acid Transporter Inhibitor

A novel non-systemic inhibitor of the ileal apical Na+-dependent bile acid transporter (ASBT) demonstrated the ability to reduce serum cholesterol levels in animal models. This inhibitor, showcasing specificity for ASBT, highlights the potential of targeting bile acid transport mechanisms for cholesterol management. The study's findings open avenues for developing new treatments for hypercholesterolemia, leveraging the pharmacological manipulation of bile acid reabsorption (Kitayama et al., 2006).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLNOQVFSZAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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